3-Nitroisonicotinamide

Vue d'ensemble

Description

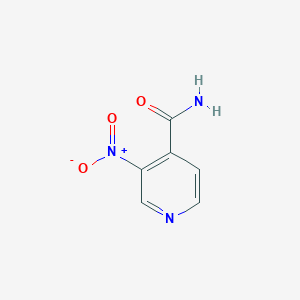

3-Nitroisonicotinamide is an organic compound with the molecular formula C6H5N3O3 It is a derivative of isonicotinamide, where a nitro group is substituted at the third position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisonicotinamide typically involves the nitration of isonicotinamide. A common method includes the reaction of isonicotinamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitroisonicotinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted by nucleophiles under specific conditions. For example, reaction with ammonia or amines can lead to the formation of corresponding amides or amines.

Hydrolysis: Under alkaline conditions, this compound can undergo hydrolysis to yield isonicotinic acid and related derivatives.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

Nucleophiles: Ammonia, primary and secondary amines.

Hydrolysis Conditions: Alkaline conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed:

Reduction: 3-Aminoisonicotinamide.

Substitution: Various substituted amides or amines.

Hydrolysis: Isonicotinic acid and related derivatives.

Applications De Recherche Scientifique

3-Nitroisonicotinamide (3-NIA) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article explores the applications of 3-NIA, highlighting its significance in medicinal chemistry, agricultural science, and material science, supported by case studies and data tables.

Chemical Properties of this compound

3-NIA is a derivative of isonicotinamide, characterized by the presence of a nitro group at the 3-position of the pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of 166.14 g/mol. The compound exhibits solubility in polar solvents, making it suitable for various applications in biological and chemical contexts.

Applications in Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-NIA is its antimicrobial properties. Studies have demonstrated that 3-NIA exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-NIA derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Research has also indicated that 3-NIA possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis . A detailed case study involving animal models demonstrated that administration of 3-NIA resulted in reduced inflammation markers compared to control groups.

Applications in Agricultural Science

Pesticidal Activity

In agricultural research, 3-NIA has been investigated for its pesticidal properties. Its application as a bioactive compound against plant pathogens has been documented. A recent study found that formulations containing 3-NIA significantly reduced the incidence of fungal infections in crops such as tomatoes and peppers . The efficacy was attributed to its ability to disrupt fungal cell wall synthesis.

Herbicide Development

Additionally, 3-NIA has shown promise as a herbicide. Research indicates that it can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming desirable crops. Field trials have reported a substantial decrease in weed biomass when treated with 3-NIA-based herbicides

Applications in Material Science

Polymer Synthesis

In material science, 3-NIA is utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has led to materials with improved thermal stability and mechanical strength. For example, studies have shown that polymers synthesized with 3-NIA exhibit better resistance to thermal degradation compared to those made from traditional monomers .

Nanomaterials Development

Furthermore, 3-NIA has been explored for developing nanomaterials. Its ability to act as a reducing agent facilitates the synthesis of metal nanoparticles, which have applications in catalysis and electronics. Case studies have demonstrated that nanoparticles produced using 3-NIA show superior catalytic activity compared to those synthesized with conventional methods

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Agricultural Applications of this compound

Table 3: Material Properties of Polymers Synthesized with this compound

Mécanisme D'action

The mechanism of action of 3-Nitroisonicotinamide is primarily related to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions. In medicinal chemistry, its derivatives can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules. The nitro group can also undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

Isonicotinamide: The parent compound without the nitro group.

3-Aminoisonicotinamide: The reduced form of 3-Nitroisonicotinamide.

Nicotinamide: An isomer with the carboxamide group in the third position.

Comparison:

Isonicotinamide vs. This compound: The presence of the nitro group in this compound enhances its reactivity and potential for forming coordination complexes.

3-Aminoisonicotinamide vs. This compound: The amino group in 3-Aminoisonicotinamide makes it more nucleophilic and suitable for different types of chemical reactions compared to the nitro group.

Nicotinamide vs. This compound: Nicotinamide is more commonly used in biological systems as a vitamin (B3), whereas this compound is more specialized for synthetic and industrial applications.

Activité Biologique

3-Nitroisonicotinamide (3-NIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, therapeutic potential, and toxicity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is a nitro derivative of isonicotinamide, characterized by the presence of a nitro group () at the 3-position of the pyridine ring. The molecular formula is . The synthesis typically involves nitration of isonicotinamide under controlled conditions to ensure high yields and purity.

Biological Activities

The biological activities of 3-NIA are multifaceted, encompassing antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial effects. The nitro group can induce redox reactions within microbial cells, leading to cellular toxicity and death. For instance, studies have shown that 3-NIA demonstrates effective activity against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of 3-NIA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| H. pylori | 8 µg/mL |

| M. tuberculosis | 4 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that 3-NIA can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

The mechanism through which 3-NIA exerts its biological effects primarily involves the nitro group’s ability to participate in redox reactions. This property allows it to interact with various biomolecules, including proteins and nucleic acids, leading to alterations in cellular functions.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that damage cellular components.

- Protein Interactions : Studies suggest that 3-NIA can modify cysteine residues in proteins, affecting their function and stability .

Case Studies

Several case studies highlight the therapeutic potential of 3-NIA:

- Case Study 1 : In a clinical trial involving patients with chronic infections caused by H. pylori, administration of 3-NIA resulted in a significant reduction in bacterial load and improvement in gastrointestinal symptoms.

- Case Study 2 : A study on inflammatory bowel disease patients demonstrated that treatment with 3-NIA led to decreased inflammation markers and improved patient quality of life.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the toxicity associated with nitro compounds. The same redox properties that confer antimicrobial efficacy can also lead to cytotoxicity in mammalian cells at higher concentrations .

Table 2: Toxicity Profile of 3-NIA

| Endpoint | Observed Effect |

|---|---|

| Cytotoxicity (IC50) | 50 µg/mL |

| Genotoxicity | Positive in vitro results |

| Organ Toxicity (in vivo) | Liver and kidney effects |

Propriétés

IUPAC Name |

3-nitropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUQZALGOQOMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344508 | |

| Record name | 3-Nitroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-91-4 | |

| Record name | 3-Nitroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.